

# Technical Master Guide: 4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine

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## Compound of Interest

Compound Name:	4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine
CAS No.:	54672-11-6
Cat. No.:	B1297769

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## Part 1: Executive Summary & Strategic Utility

**4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine** is a high-value fluorinated building block primarily utilized in the synthesis of Non-Steroidal Anti-Androgens (NSAAs) and novel antibacterial agents. Its structure features a morpholine ring attached to a highly electron-deficient benzene core, activated by both a nitro group (

) and a trifluoromethyl group (

).

This compound represents a "privileged scaffold" in medicinal chemistry. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group serves as a latent amine functionality. Upon reduction, the resulting aniline (4-morpholino-3-(trifluoromethyl)aniline) becomes a versatile nucleophile for constructing urea, amide, or thiohydantoin linkers found in drugs like Flutamide analogues and experimental Selective Androgen Receptor Modulators (SARMs).

## Key Technical Highlights

- **Reactivity Profile:** Highly susceptible to nucleophilic aromatic substitution ( ) during synthesis but stable under standard storage conditions.
- **Pharmacophore Role:** The morpholine moiety improves aqueous solubility and bioavailability, while the motif mimics the electronic properties of established anti-androgen pharmacophores.
- **Primary Application:** Precursor to 4-morpholino-3-(trifluoromethyl)aniline (CAS 105316-06-1).

## Part 2: Chemical Identity & Physicochemical Profile[1][2]

The following data consolidates experimental and predicted properties to establish a baseline for quality control.

Property	Specification	Notes
IUPAC Name	4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine	
Common Synonyms	2-Morpholino-5-nitrobenzotrifluoride; -(4-Nitro-2-trifluoromethylphenyl)morpholine	Note: Numbering depends on parent priority.
CAS Number	54672-11-6	
Molecular Formula		
Molecular Weight	276.21 g/mol	
Appearance	Yellow to Orange Crystalline Solid	Color deepens with impurity profile.[1]
Melting Point	106–109 °C (Typical)	Range varies by crystal habit/purity.
Solubility	Soluble in DCM, EtOAc, DMSO, Acetonitrile.	Insoluble in water.
LogP (Predicted)	~2.4	Moderate lipophilicity.

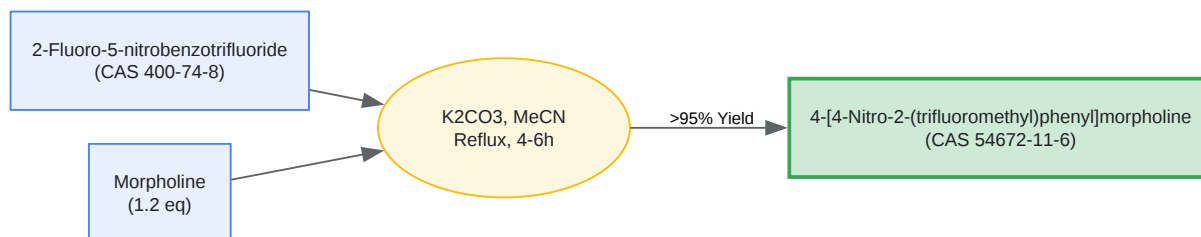
## Part 3: Synthesis & Process Optimization

The industrial standard for synthesizing CAS 54672-11-6 utilizes a Nucleophilic Aromatic Substitution (

) . While both chloro- and fluoro- precursors exist, the fluoro-derivative is preferred for high-yield applications due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate despite the stronger C-F bond.

### Reaction Scheme

The synthesis involves the displacement of the halide from 2-Fluoro-5-nitrobenzotrifluoride (CAS 400-74-8) by morpholine.



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Figure 1: Synthetic pathway via S<sub>N</sub>Ar displacement.

## Detailed Experimental Protocol

Scale: 10.0 g Input (Precursor) Expected Yield: ~12.5 g (98%)

### Reagents:

- 2-Fluoro-5-nitrobenzotrifluoride: 10.0 g (47.8 mmol)
- Morpholine: 5.0 g (57.4 mmol, 1.2 eq)
- Potassium Carbonate ( ): 7.9 g (57.4 mmol, 1.2 eq) - Acts as an HCl scavenger.
- Acetonitrile (MeCN): 100 mL - Solvent choice is critical; MeCN offers optimal polarity.

### Step-by-Step Methodology:

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add the 2-Fluoro-5-nitrobenzotrifluoride and Acetonitrile. Stir until dissolved.
- Base Addition: Add

in a single portion. The suspension will be white/off-white.

- Reagent Addition: Add Morpholine dropwise over 10 minutes. Exotherm Alert: The reaction is mildly exothermic.
- Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material spot ( ) should disappear, replaced by a lower yellow spot.
- Quench: Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.
- Isolation: Filter the solid using a Büchner funnel. Wash the cake with water to remove residual salts and morpholine.
- Purification: Recrystallize from hot Ethanol (EtOH) if purity is <98%.
  - Dissolve in minimum hot EtOH

Cool to RT

Cool to 4°C.

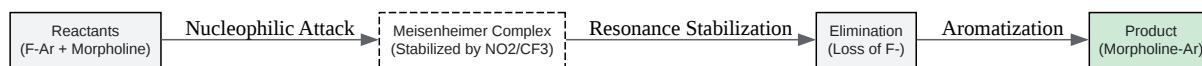
## Part 4: Mechanistic Insight ( )

Understanding the mechanism is vital for troubleshooting. This reaction proceeds via the Meisenheimer Complex. The position of the leaving group (F) is activated by the ortho- and para- groups.

Why Fluorine? In

reactions, the rate-determining step is often the nucleophilic attack and formation of the complex, not the bond breaking. Fluorine's high electronegativity pulls electron density from the ring carbon (

), making it more susceptible to attack by morpholine.



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Figure 2: Reaction energy landscape and intermediate stabilization.

## Part 5: Applications in Drug Discovery

This compound is rarely the final API; it is a Type I Intermediate.

### Pathway to Anti-Androgens

The primary utility lies in the reduction of the nitro group to an amine.

- Reaction: Hydrogenation ( ) or Chemical Reduction ( ) or
- Product: 4-Morpholino-3-(trifluoromethyl)aniline.
- Downstream: This aniline is coupled with isothiocyanates or carboxylic acids to form the androgen receptor binding core.

### Antibacterial Research

Analogues of Linezolid (an oxazolidinone antibiotic) often require a morpholinyl-phenyl core. While Linezolid itself uses a 3-fluoro-4-morpholinyl motif, the 3-trifluoromethyl variant (derived from this CAS) is investigated for overcoming resistance mechanisms in MRSA (Methicillin-resistant *Staphylococcus aureus*) by altering the electronic binding environment in the ribosome.

## Part 6: Handling & Safety (MSDS Highlights)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Critical Handling Notes:

- **Dust Hazard:** The solid is fine and can generate dust. Use a powder hood.
- **Nitro Compounds:** While this specific derivative is stable, nitroaromatics can be energetic. Avoid heating to dryness under high vacuum without testing thermal stability (DSC).
- **Waste:** Dispose of aqueous waste as halogenated organic waste due to the trifluoromethyl content.

## References

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## Sources

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